Photocleavable Linker Enables >99% Reagent-Free Release and Preserves Protein Activity
PC Biotin-PEG3-azide incorporates a 2-nitrobenzyl photocleavable group that undergoes efficient cleavage upon exposure to near-UV light . In contrast, standard non-cleavable biotin linkers require harsh elution conditions that denature the target protein . Class-level evidence for the photocleavable biotin (PCB) moiety demonstrates that captured substrates are released rapidly (<5 min) and with high efficiency (>99%) in a completely unaltered form [1]. The release is achieved using an inexpensive, low-intensity UV lamp (e.g., 365 nm at 1-5 mW/cm²) . This mild release preserves the biological activity and native conformation of the eluted biomolecule, a capability not possible with generic biotin-PEG-azide linkers.
| Evidence Dimension | Release Efficiency and Target Integrity |
|---|---|
| Target Compound Data | >99% photorelease in <5 min; native, functional target eluted |
| Comparator Or Baseline | Non-cleavable Biotin-PEG-azide: Requires harsh elution (boiling, SDS, pH 1.5, or 8 M guanidine) leading to >90% loss of protein activity |
| Quantified Difference | Complete functional recovery vs. near-complete activity loss |
| Conditions | Photocleavage: 365 nm UV lamp at 1-5 mW/cm² |
Why This Matters
This functional advantage is critical for procurement decisions in proteomics and structural biology, as it directly enables downstream functional assays that are otherwise impossible with non-cleavable linkers.
- [1] Olejnik, J., Sonar, S., Krzymanska-Olejnik, E., & Rothschild, K. J. (1995). Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules. Proceedings of the National Academy of Sciences, 92(16), 7590-7594. View Source
